Aripiprazole Metabolite

Description

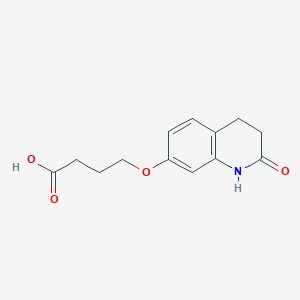

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLAHJYNQOJXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58899-27-7 | |

| Record name | 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058899277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3DEA9SHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Metabolic Pathways of Aripiprazole in Humans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the metabolic pathways of aripiprazole (B633) in humans. The information is curated for researchers, scientists, and professionals involved in drug development, offering a comprehensive understanding of the drug's biotransformation, the enzymes involved, and the resulting metabolites. This guide includes quantitative data summarized in structured tables, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows using the DOT language.

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy is influenced by its pharmacokinetic profile, which is largely determined by its extensive metabolism in the liver. A thorough understanding of these metabolic pathways is crucial for optimizing drug therapy, predicting potential drug-drug interactions, and understanding interindividual variability in patient response.

Core Metabolic Pathways of Aripiprazole

Aripiprazole undergoes extensive biotransformation in the liver primarily through three main pathways: dehydrogenation, hydroxylation, and N-dealkylation.[3] The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP2D6, plays a central role in its metabolism.[4][5]

-

Dehydrogenation: This is a major metabolic route for aripiprazole, leading to the formation of its principal active metabolite, dehydro-aripiprazole (OPC-14857).[1][6] This reaction is catalyzed by both CYP3A4 and CYP2D6.[3] Dehydro-aripiprazole exhibits a pharmacological profile similar to the parent drug and contributes significantly to the overall therapeutic effect.[7][8] At steady state, dehydro-aripiprazole accounts for approximately 40% of the aripiprazole area under the curve (AUC) in plasma.[3][9]

-

Hydroxylation: Aripiprazole can be hydroxylated at various positions on the molecule. This process is also mediated by CYP3A4 and CYP2D6 enzymes.[3]

-

N-dealkylation: The N-dealkylation of aripiprazole is catalyzed by CYP3A4.[1][3]

The following diagram illustrates the primary metabolic pathways of aripiprazole.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of aripiprazole and its active metabolite, dehydro-aripiprazole, are summarized in the tables below. These values are essential for understanding the drug's absorption, distribution, metabolism, and excretion profile.

Table 1: Key Pharmacokinetic Parameters of Aripiprazole and Dehydro-aripiprazole

| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference(s) |

| Mean Elimination Half-life (t½) | ~75 hours | ~94 hours | [3][10] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours (oral) | - | [11][12] |

| Absolute Oral Bioavailability | 87% | - | [3] |

| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | [3] |

| Steady-State Concentration | Attained within 14 days | Attained within 14 days | [3][12] |

| Metabolite to Parent Drug Ratio (AUC) | - | ~40% | [3][7] |

Table 2: Influence of CYP2D6 Polymorphisms on Aripiprazole Pharmacokinetics

| CYP2D6 Phenotype | Effect on Aripiprazole Metabolism | Impact on Plasma Concentrations | Reference(s) |

| Poor Metabolizers (PM) | Significantly reduced metabolism | ~80% increase in aripiprazole exposure | [13] |

| Intermediate Metabolizers (IM) | Reduced metabolism | - | [14] |

| Extensive Metabolizers (EM) | Normal metabolism | - | [14] |

| Ultrarapid Metabolizers (UM) | Increased metabolism | Potentially lower plasma concentrations | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the metabolic pathways of aripiprazole.

In Vitro Metabolism of Aripiprazole using Human Liver Microsomes (HLMs)

This protocol is designed to determine the metabolic profile of aripiprazole and identify the major metabolites formed by the mixed CYP enzymes present in HLMs.[4]

Materials:

-

Aripiprazole

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (B52724)

-

Internal standard (e.g., aripiprazole-d8)

-

Microcentrifuge tubes

-

Shaking water bath

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, HLMs (final protein concentration typically 0.2-1.0 mg/mL), and aripiprazole at various concentrations (e.g., 1-100 µM).[4]

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.[4]

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.[4]

-

Terminate Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an appropriate internal standard.[4]

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.[4]

-

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.[4]

-

LC-MS/MS Analysis: Analyze the samples for the disappearance of aripiprazole and the formation of its metabolites, such as dehydro-aripiprazole.[4]

Determination of Specific CYP Enzyme Contribution using Recombinant Human CYPs

This protocol is used to determine the specific contribution of CYP2D6 and CYP3A4 to the metabolism of aripiprazole.[4]

Materials:

-

Aripiprazole

-

Recombinant human CYP2D6 and CYP3A4 enzymes (co-expressed with NADPH-cytochrome P450 reductase)

-

Control microsomes (without CYP expression)

-

Other materials as listed in Protocol 4.1

Procedure:

-

Follow the same procedure as outlined in Protocol 4.1, but replace the Human Liver Microsomes with either recombinant human CYP2D6, CYP3A4, or control microsomes.

-

By comparing the rate of metabolite formation in the presence of the active recombinant enzymes to that in the control microsomes, the specific contribution of each CYP isozyme to aripiprazole metabolism can be determined.

Conclusion

The metabolism of aripiprazole is a complex process primarily mediated by CYP3A4 and CYP2D6 enzymes, leading to the formation of an active metabolite, dehydro-aripiprazole, and other inactive metabolites. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these metabolic pathways is critical for optimizing therapeutic strategies, minimizing adverse drug reactions, and advancing the development of new and improved antipsychotic agents.

References

- 1. ClinPGx [clinpgx.org]

- 2. Aripiprazole - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. benchchem.com [benchchem.com]

- 8. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. researchgate.net [researchgate.net]

- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Pharmacokinetics of aripiprazole, a new antipsychotic, following oral dosing in healthy adult Japanese volunteers: influence of CYP2D6 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

The Identification and Characterization of Aripiprazole's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and pharmacological characterization of the active metabolites of aripiprazole (B633), an atypical antipsychotic. The document focuses on dehydroaripiprazole (B194390), the principal active metabolite, and outlines the experimental protocols and key data essential for its study.

Introduction to Aripiprazole Metabolism

Aripiprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] This biotransformation results in several metabolites, with dehydroaripiprazole (also known as OPC-14857) being the most significant in terms of pharmacological activity.[4][5] Dehydroaripiprazole exhibits a pharmacological profile strikingly similar to the parent drug and contributes significantly to the overall therapeutic effect.[2][4] At steady state, the plasma concentration of dehydroaripiprazole is approximately 40% of the aripiprazole concentration.[2][3] Another metabolite, OPC-3373, has been identified, particularly in urine, but dehydroaripiprazole is the focus of this guide due to its pronounced pharmacological activity.

Pharmacological Profile of Aripiprazole and Dehydroaripiprazole

Both aripiprazole and dehydroaripiprazole are characterized as dopamine (B1211576) D2 receptor partial agonists and serotonin (B10506) 5-HT1A receptor partial agonists, and 5-HT2A receptor antagonists.[4] This unique "dopamine-serotonin system stabilizer" profile is believed to underpin their therapeutic efficacy and favorable side-effect profile compared to other antipsychotics.[4]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of aripiprazole and dehydroaripiprazole for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Aripiprazole (Ki, nM) | Dehydroaripiprazole (Ki, nM) |

| Dopamine D2 | 0.34 | 0.43 |

| Dopamine D3 | 0.8 | 1.3 |

| Serotonin 5-HT1A | 1.7 | 1.6 |

| Serotonin 5-HT2A | 3.4 | 3.2 |

| Serotonin 5-HT2B | 0.4 | 0.5 |

| Serotonin 5-HT7 | 19 | 25 |

Data compiled from multiple sources.

Pharmacokinetic Properties

The pharmacokinetic profiles of aripiprazole and dehydroaripiprazole are crucial for understanding their clinical effects. The long half-lives of both compounds contribute to their sustained therapeutic action.

| Parameter | Aripiprazole | Dehydroaripiprazole |

| Half-life (t½) | ~75 hours | ~94 hours |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours (oral) | Not explicitly detailed |

| Steady State | ~14 days | ~14 days |

| Protein Binding | >99% | >99% |

| Apparent Clearance (CL/F) | 2.37 L/h (CYP2D6 EMs) | Not explicitly detailed |

| Apparent Volume of Distribution (Vd/F) | 192 L | Not explicitly detailed |

Data compiled from multiple sources.[3][6][7]

Experimental Protocols

The identification and quantification of aripiprazole and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma.

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Spike the plasma sample with an appropriate internal standard (e.g., aripiprazole-d8).

-

Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

-

Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether) and vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

4.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). A typical gradient elution is employed.

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4.1.3. MRM Transitions

The following precursor to product ion transitions are typically monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Aripiprazole | 448.1 | 285.2 |

| Dehydroaripiprazole | 446.0 | 285.2 |

| Aripiprazole-d8 (IS) | 456.2 | 285.2 |

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

4.1.4. Data Analysis

-

Integrate the peak areas for the MRM transitions of aripiprazole, dehydroaripiprazole, and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentrations of aripiprazole and dehydroaripiprazole in the unknown samples by interpolation from the calibration curve.

Visualizations

Aripiprazole Metabolism and Primary Active Metabolite

Caption: Metabolic conversion of aripiprazole to dehydroaripiprazole.

Aripiprazole and Dehydroaripiprazole Signaling Pathway at the D2 Receptor

References

- 1. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

Dehydro-aripiprazole: A Comprehensive Technical Guide on its Discovery and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro-aripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic aripiprazole (B633).[1] Following oral administration of aripiprazole, dehydro-aripiprazole is formed via dehydrogenation, a process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] This metabolite is of significant clinical interest as it contributes substantially to the overall therapeutic effect of aripiprazole, exhibiting a similar pharmacological profile to the parent compound.[1] This technical guide provides an in-depth overview of the discovery and pharmacology of dehydro-aripiprazole, with a focus on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Discovery of Aripiprazole and its Active Metabolite, Dehydro-aripiprazole

The discovery of aripiprazole by Otsuka Pharmaceutical in the late 1980s and early 1990s marked a significant advancement in antipsychotic therapy. The research, led by Inji Tenmyo, aimed to develop a compound with a novel mechanism of action that would effectively treat schizophrenia while minimizing the extrapyramidal side effects and hyperprolactinemia associated with existing antipsychotics.[2] The team focused on creating a dopamine (B1211576) partial agonist, a molecule that could modulate dopamine activity by acting as either an agonist or an antagonist depending on the endogenous dopamine levels. After screening numerous compounds, OPC-14597, later named aripiprazole, was identified as a promising candidate.[2]

During the preclinical and clinical development of aripiprazole, its metabolic fate was extensively studied. These investigations revealed the presence of a major active metabolite, dehydro-aripiprazole. It was found to accumulate in plasma, reaching approximately 40% of the parent drug's concentration at steady state.[3] Further pharmacological characterization demonstrated that dehydro-aripiprazole possesses a pharmacological profile remarkably similar to aripiprazole, contributing significantly to its overall clinical efficacy.[1]

Pharmacological Profile

Dehydro-aripiprazole, like its parent compound, is characterized as a dopamine-serotonin system stabilizer.[1] Its primary mechanism of action involves partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, coupled with antagonist activity at serotonin 5-HT2A receptors.[1]

Receptor Binding Affinity

The affinity of dehydro-aripiprazole for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Dehydro-aripiprazole Ki (nM) | Aripiprazole Ki (nM) | Reference Radioligand |

| Dopamine | |||

| D2 | 1.5 | 0.34 - 1.2 | [3H]Spiperone |

| D3 | 0.8 | 0.8 - 4.1 | [3H]Spiperone |

| Serotonin | |||

| 5-HT1A | 4.4 | 1.7 - 4.2 | [3H]8-OH-DPAT |

| 5-HT2A | 8.7 | 3.4 - 9.0 | [3H]Ketanserin |

| 5-HT2B | 0.38 | 0.22 | [3H]LSD |

| 5-HT2C | 30 | 15 - 87 | [3H]Mesulergine |

| 5-HT7 | 15 | 19 - 33 | [3H]LSD |

| Adrenergic | |||

| α1A | 26 | 26 - 57 | [3H]Prazosin |

| Histamine | |||

| H1 | 19 | 19 - 61 | [3H]Pyrilamine |

Note: Ki values can vary between studies depending on the experimental conditions.

Functional Activity

The functional activity of dehydro-aripiprazole at key receptors has been characterized using in vitro cellular assays, such as those measuring the modulation of second messengers like cyclic AMP (cAMP). These assays determine whether the compound acts as an agonist, antagonist, or partial agonist and quantify its potency (EC50 or IC50) and intrinsic activity (Emax).

| Receptor | Assay Type | Dehydro-aripiprazole Activity | EC50/IC50 (nM) | Emax (%) |

| Dopamine D2 | cAMP Inhibition | Partial Agonist | 1.7 | 28 |

| Dopamine D3 | cAMP Inhibition | Partial Agonist | 2.0 | 46 |

| Serotonin 5-HT1A | cAMP Inhibition | Partial Agonist | 12 | 60 |

| Serotonin 5-HT2A | Calcium Mobilization | Antagonist | 7.9 | N/A |

Emax is expressed relative to the maximal response of the endogenous full agonist (e.g., dopamine or serotonin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by dehydro-aripiprazole and the workflows of the experimental protocols used to characterize its pharmacology.

Signaling Pathways

Caption: Signaling pathways for Dopamine D2/Serotonin 5-HT1A and Serotonin 5-HT2A receptors.

Experimental Workflows

Caption: Workflows for competitive radioligand binding and cAMP functional assays.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity (Ki) of dehydro-aripiprazole for a specific G-protein coupled receptor.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).

-

Unlabeled Ligand: Dehydro-aripiprazole.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine.

-

Scintillation fluid.

-

Microplate scintillation counter.

-

Cell harvester.

2. Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand for the receptor to saturate all specific binding sites.

-

Competition: Receptor membranes, radioligand, and serial dilutions of dehydro-aripiprazole.

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the dehydro-aripiprazole concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of dehydro-aripiprazole that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (for Gi-coupled Receptors)

This protocol is a generalized method to determine the partial agonist activity of dehydro-aripiprazole at Gi-coupled receptors like dopamine D2 and serotonin 5-HT1A.

1. Materials:

-

Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest (D2 or 5-HT1A).

-

Dehydro-aripiprazole.

-

Forskolin: An adenylyl cyclase activator.

-

Cell culture medium and supplements.

-

Assay Buffer: e.g., HBSS with 20 mM HEPES, pH 7.4.

-

Phosphodiesterase (PDE) inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

cAMP detection kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based.

-

White, opaque 96-well or 384-well microplates.

-

Plate reader compatible with the chosen detection method.

2. Procedure:

-

Cell Culture: Seed the cells into the microplates and grow them to near confluency.

-

Compound Preparation: Prepare serial dilutions of dehydro-aripiprazole in assay buffer containing a PDE inhibitor.

-

Cell Stimulation:

-

Aspirate the cell culture medium.

-

Add the dehydro-aripiprazole dilutions to the respective wells and incubate for a short period.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the plate reader (e.g., fluorescence ratio for HTRF) to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the dehydro-aripiprazole concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (intrinsic activity) of dehydro-aripiprazole. The Emax is typically expressed as a percentage of the maximal inhibition achieved by a full agonist.

Conclusion

Dehydro-aripiprazole is a pharmacologically active metabolite that plays a crucial role in the therapeutic effects of aripiprazole. Its unique profile as a dopamine-serotonin system stabilizer, characterized by partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, has been elucidated through a combination of in vitro binding and functional assays. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of neuropsychopharmacology and drug development, facilitating a deeper understanding of this important therapeutic agent.

References

In-depth Technical Guide: The Role of CYP2D6 and CYP3A4 in Aripiprazole Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole (B633), an atypical antipsychotic, is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4.[1][2][3][4] The polymorphic nature of the CYP2D6 gene and the susceptibility of CYP3A4 to drug-drug interactions significantly influence aripiprazole's pharmacokinetics, thereby impacting its efficacy and safety profile. This technical guide provides a comprehensive overview of the roles of CYP2D6 and CYP3A4 in aripiprazole metabolism, presenting quantitative data from in vitro and in vivo studies, detailing relevant experimental protocols, and offering visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a core resource for professionals engaged in the study of antipsychotic drug metabolism and pharmacogenetics.

Introduction

Aripiprazole is a widely prescribed second-generation antipsychotic for the treatment of schizophrenia, bipolar disorder, major depressive disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic action is mediated through partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at 5-HT2A receptors.[4] The clinical response to aripiprazole exhibits significant inter-individual variability, a substantial portion of which is attributable to differences in its metabolic clearance.

The primary metabolic pathways of aripiprazole are dehydrogenation, hydroxylation, and N-dealkylation, with the cytochrome P450 enzyme system playing a pivotal role.[4][5][6] Specifically, CYP2D6 and CYP3A4 are the two main enzymes responsible for its biotransformation.[1][2][3][4] CYP2D6 primarily mediates the dehydrogenation of aripiprazole to its major active metabolite, dehydro-aripiprazole.[5][7] CYP3A4 is involved in both the N-dealkylation and hydroxylation of aripiprazole.[4][5] Understanding the precise contributions and interplay of these two enzymes is critical for dose optimization, predicting drug-drug interactions (DDIs), and personalizing therapy based on patient-specific factors such as pharmacogenomic profiles.

Aripiprazole Metabolism Pathways

Aripiprazole undergoes extensive hepatic metabolism, with CYP2D6 and CYP3A4 being the key enzymes involved.[1][2][3][4]

-

CYP2D6-Mediated Dehydrogenation: This pathway leads to the formation of dehydro-aripiprazole, the principal active metabolite. Dehydro-aripiprazole exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the overall therapeutic effect.[1][4]

-

CYP3A4-Mediated N-dealkylation and Hydroxylation: CYP3A4 is responsible for the N-dealkylation and hydroxylation of aripiprazole, leading to the formation of various inactive metabolites.[4][5]

The balance between these two major metabolic routes dictates the overall clearance of aripiprazole and the plasma concentrations of both the parent drug and its active metabolite.

Caption: Primary metabolic pathways of aripiprazole.

Quantitative Data on Aripiprazole Metabolism

The relative contributions of CYP2D6 and CYP3A4 to aripiprazole metabolism have been elucidated through in vitro and in vivo studies.

In Vitro Studies

In vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes have been fundamental in characterizing the roles of individual enzymes in aripiprazole metabolism.

Table 1: In Vitro Metabolism of Aripiprazole

| Enzyme | Metabolic Pathway | Contribution | Reference |

| CYP2D6 | Dehydrogenation, Hydroxylation | Major | [3][4][5] |

| CYP3A4 | N-dealkylation, Hydroxylation | Major | [3][4][5] |

| Other CYPs | (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2C19) | Negligible | [8] |

In Vivo Studies

In vivo studies involving human subjects with varying CYP2D6 genotypes and those receiving co-administered CYP3A4 inhibitors or inducers have provided clinical context to the in vitro findings.

Table 2: Influence of CYP2D6 and CYP3A4 on Aripiprazole Pharmacokinetics In Vivo

| Factor | Effect on Aripiprazole Exposure (AUC) | Effect on Dehydro-aripiprazole Exposure (AUC) | Clinical Recommendation | Reference |

| CYP2D6 Poor Metabolizers (PMs) | Increased (~1.5-fold) | Decreased | Dose reduction to 50% | [1][2] |

| CYP2D6 Intermediate Metabolizers (IMs) | Increased (~1.5-fold) | Moderately Decreased | Dose adjustment may be needed | [1][9] |

| Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) | Increased by 63% | Increased by 77% | Dose reduction to 50% | [8] |

| Co-administration with strong CYP3A4 inducers (e.g., carbamazepine) | Decreased by ~70% | Decreased by ~70% | Dose increase | [8] |

| Co-administration with strong CYP2D6 inhibitors (e.g., quinidine) | Increased by 112% | Decreased by 35% | Dose reduction to 50% | [8] |

Experimental Protocols

The methodologies outlined below are standard approaches for investigating the metabolism of aripiprazole.

In Vitro Metabolism Protocol

Objective: To determine the specific contributions of CYP2D6 and CYP3A4 to aripiprazole metabolism and to calculate kinetic parameters (Km and Vmax).

Methodology:

-

System: Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).

-

Incubation: Aripiprazole is incubated with the enzyme system in the presence of an NADPH-regenerating system at 37°C for a defined period.[10]

-

Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile.[10]

-

Analysis: Following protein precipitation via centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify aripiprazole and its metabolites.[10]

-

Data Analysis: The rate of metabolite formation is used to determine the kinetic parameters.

Caption: In vitro metabolism experimental workflow.

In Vivo Pharmacokinetic Study Protocol

Objective: To assess the impact of genetic polymorphisms and drug-drug interactions on aripiprazole pharmacokinetics in human subjects.

Methodology:

-

Subject Recruitment: Healthy volunteers or patients are genotyped for CYP2D6 and/or enrolled in a drug-drug interaction study.

-

Drug Administration: Subjects receive a single oral dose of aripiprazole, with or without a co-administered CYP inhibitor or inducer.

-

Blood Sampling: Serial blood samples are collected over a specified time course.

-

Bioanalysis: Plasma concentrations of aripiprazole and dehydro-aripiprazole are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Parameters such as AUC, Cmax, and half-life are calculated from the plasma concentration-time data.

-

Statistical Analysis: Pharmacokinetic parameters are compared between different genotype groups or treatment arms.

Caption: In vivo pharmacokinetic study workflow.

Impact of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, with different alleles resulting in varying enzyme activity. This genetic variability is a major determinant of aripiprazole exposure and clinical outcomes.

Table 3: CYP2D6 Phenotypes and their Impact on Aripiprazole Metabolism

| Phenotype | CYP2D6 Activity | Impact on Aripiprazole Metabolism | Reference |

| Poor Metabolizer (PM) | Absent | Significantly reduced clearance, higher plasma concentrations. The mean elimination half-life can be extended to approximately 146 hours. | [1][2][11] |

| Intermediate Metabolizer (IM) | Decreased | Moderately reduced clearance, higher plasma concentrations. | [1][9] |

| Normal Metabolizer (NM) | Normal | "Standard" metabolism. | [1] |

| Ultrarapid Metabolizer (UM) | Increased | Increased clearance, lower plasma concentrations. | [1] |

Drug-Drug Interactions Involving CYP3A4

Aripiprazole's metabolism via CYP3A4 makes it susceptible to clinically significant drug-drug interactions.

Table 4: Clinically Relevant Drug-Drug Interactions with Aripiprazole

| Interacting Drug Class | Mechanism | Effect on Aripiprazole | Reference |

| Strong CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) | Inhibition of CYP3A4-mediated metabolism | Increased plasma concentrations | [8][11] |

| Strong CYP3A4 Inducers (e.g., carbamazepine, rifampin) | Induction of CYP3A4-mediated metabolism | Decreased plasma concentrations | [8][11] |

| Strong CYP2D6 Inhibitors (e.g., quinidine, fluoxetine, paroxetine) | Inhibition of CYP2D6-mediated metabolism | Increased plasma concentrations | [8][11] |

Conclusion

The metabolism of aripiprazole is a complex process dominated by the polymorphic enzyme CYP2D6 and the inducible/inhibitable enzyme CYP3A4. The quantitative data and experimental protocols summarized in this guide underscore the critical roles of these enzymes in the pharmacokinetic variability of aripiprazole. For drug development professionals, a thorough understanding of these pathways is essential for designing and interpreting clinical trials. For researchers and scientists, this knowledge is fundamental for investigating the mechanisms of drug action and for the development of novel therapeutic strategies. Ultimately, the integration of pharmacogenetic information and the careful management of drug-drug interactions are paramount for the safe and effective use of aripiprazole in clinical practice.

References

- 1. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mims.com [mims.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. droracle.ai [droracle.ai]

Pharmacological Profile of Dehydro-aripiprazole: A Technical Guide

Executive Summary: Dehydro-aripiprazole (OPC-14857) is the principal, pharmacologically active metabolite of the atypical antipsychotic aripiprazole (B633). It is formed via dehydrogenation by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, and contributes substantially to the therapeutic effect of the parent drug, accounting for approximately 40% of the active moiety in plasma at steady state. This document provides a comprehensive overview of the pharmacological characteristics of dehydro-aripiprazole, including its receptor binding affinity, functional activity, and pharmacokinetic profile. Detailed experimental methodologies for key assays are described, and relevant pathways are visualized to support research and development efforts in neuropsychopharmacology.

Receptor Binding and Functional Activity Profile

Dehydro-aripiprazole's mechanism of action is defined by its unique interactions with key neurotransmitter receptors. Its receptor binding affinity and functional activity profile are considered to be virtually identical to those of its parent compound, aripiprazole.[1] This profile is characterized by partial agonism at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[1][2]

Quantitative Receptor Binding Affinities

The binding affinity of a ligand for a receptor is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for aripiprazole at various human (h) or rat (r) receptors, which are representative of dehydro-aripiprazole's profile. The specific Kᵢ for dehydro-aripiprazole at the dopamine D₂ receptor is included for direct comparison.

| Receptor Subtype | Aripiprazole Kᵢ (nM) | Dehydro-aripiprazole Kᵢ (nM) | Reference Compound |

| Dopamine | |||

| Dopamine D₂ | 0.34 | 4.2[3] | [³H]Spiperone |

| Dopamine D₃ | 0.8 | - | [³H]Spiperone |

| Dopamine D₄ | 25 | - | [³H]Spiperone |

| Serotonin | |||

| Serotonin 5-HT₁ₐ | 1.7 | - | [³H]8-OH-DPAT |

| Serotonin 5-HT₂ₐ | 3.4 | - | [³H]Ketanserin |

| Serotonin 5-HT₂ₙ | 0.36 | - | [³H]LSD |

| Serotonin 5-HT₂C | 15 | - | [³H]Mesulergine |

| Serotonin 5-HT₇ | 10.3 | - | [³H]LSD |

| Adrenergic | |||

| Adrenergic α₁ₐ | 26 | - | [³H]Prazosin |

| Histamine | |||

| Histamine H₁ | 28 | - | [³H]Pyrilamine |

| Muscarinic | |||

| Muscarinic M₁ | >1,000 | - | [³H]Pirenzepine |

| Note: The receptor binding profile of dehydro-aripiprazole is qualitatively and functionally similar to that of aripiprazole.[1][4][5] Data for aripiprazole is presented for comprehensive receptor context. |

Functional Activity at Key Receptors

Functional assays determine the cellular response elicited by a compound upon binding to a receptor. Dehydro-aripiprazole's functional profile as a "dopamine-serotonin system stabilizer" is critical to its therapeutic action.[1]

| Receptor | Action | Intrinsic Activity |

| Dopamine D₂ (D₂ₗ & D₂ₛ) | Partial Agonist | Similar to aripiprazole; lower than dopamine.[4][5] |

| Serotonin 5-HT₁ₐ | Partial Agonist | Contributes to clinical profile.[2] |

| Serotonin 5-HT₂ₐ | Antagonist / Inverse Agonist | Potent antagonism.[2] |

Pharmacokinetic Profile

The pharmacokinetic properties of dehydro-aripiprazole are characterized by a long half-life, extensive protein binding, and metabolism primarily through the CYP450 system.

| Parameter | Value | Details |

| Metabolism | Hepatic via CYP2D6 & CYP3A4 | Formed by dehydrogenation of aripiprazole.[3] |

| Elimination Half-Life (t½) | ~94 hours | Longer than the parent drug, aripiprazole (~75 hours).[6] |

| Time to Steady State | ~14 days | The long half-life contributes to a prolonged time to reach steady-state concentrations. |

| Protein Binding | >99% | Highly bound to serum proteins, primarily albumin. |

Key Experimental Methodologies

The characterization of dehydro-aripiprazole's pharmacological profile relies on standardized in vitro assays.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of dehydro-aripiprazole at a target receptor.

Methodology:

-

Receptor Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cell lines (e.g., CHO, HEK293) or tissue homogenates. Membranes are isolated via centrifugation and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup (Competition Binding): The assay is performed in a 96-well plate format. Each well contains:

-

Receptor membrane preparation.

-

A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors).

-

Varying concentrations of the unlabeled test compound (dehydro-aripiprazole).

-

-

Incubation: The plates are incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Non-specific binding is subtracted from total binding to yield specific binding.

-

The concentration of dehydro-aripiprazole that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

-

The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Functional Assay Protocol (for Gᵢ-coupled D₂ Receptors)

This assay measures the functional effect of a compound on a G-protein coupled receptor (GPCR) by quantifying changes in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). For Gᵢ-coupled receptors like the dopamine D₂, agonists inhibit cAMP production.

Objective: To determine the potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of dehydro-aripiprazole at the D₂ receptor.

Methodology:

-

Cell Preparation: A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-hD₂L) is cultured and seeded into 96-well plates.

-

Compound Addition: Cells are pre-treated with varying concentrations of dehydro-aripiprazole (to measure agonist effects) or a fixed concentration of a full agonist plus varying concentrations of dehydro-aripiprazole (to measure antagonist effects).

-

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to induce a measurable production of cAMP. The Gᵢ-signaling initiated by D₂ receptor agonists will inhibit this forskolin-stimulated cAMP accumulation.

-

Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for cAMP modulation.

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-fragment complementation (e.g., GloSensor™).

-

Data Analysis:

-

The percent inhibition of forskolin-stimulated cAMP levels is calculated for each concentration of dehydro-aripiprazole.

-

Data is plotted against the log of the compound concentration and fitted to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

-

The intrinsic activity is expressed as the Eₘₐₓ of dehydro-aripiprazole relative to that of a full agonist like dopamine.

-

Pathway and Workflow Visualizations

The following diagrams illustrate key processes related to the pharmacology of dehydro-aripiprazole.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biotransformation of Aripiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication utilized in the management of a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its clinical efficacy and safety profile are significantly influenced by its biotransformation, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Understanding the in vitro metabolism of aripiprazole is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the in vitro studies on aripiprazole's biotransformation, detailing the enzymatic pathways, resultant metabolites, and the experimental protocols employed in their investigation.

Core Concepts in Aripiprazole Biotransformation

In vitro studies, predominantly utilizing human liver microsomes (HLMs) and recombinant CYP enzymes, have elucidated the primary metabolic pathways of aripiprazole.[3][4] The biotransformation of aripiprazole is characterized by three main processes:

-

Dehydrogenation: This is a major metabolic route that leads to the formation of dehydroaripiprazole (B194390) (OPC-14857), the principal active metabolite of aripiprazole.[3][4] Dehydroaripiprazole exhibits a pharmacological profile similar to the parent drug and contributes significantly to its overall therapeutic effect.[5]

-

Hydroxylation: This process involves the addition of hydroxyl groups to the aripiprazole molecule, leading to the formation of various hydroxylated metabolites.[3][4]

-

N-dealkylation: This pathway involves the removal of an alkyl group from the nitrogen atom of the piperazine (B1678402) ring.[3][4]

The key enzymes responsible for these transformations are CYP2D6 and CYP3A4 .[1][2] Both enzymes are involved in the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is primarily catalyzed by CYP3A4.[3][4] The significant contribution of CYP2D6, a highly polymorphic enzyme, to aripiprazole metabolism is a major factor contributing to the observed inter-individual variability in drug response.[1]

Quantitative Data on Aripiprazole Biotransformation

The following tables summarize the available quantitative data from in vitro studies on aripiprazole's biotransformation. It is important to note that specific enzyme kinetic parameters for all metabolic pathways are not consistently available in the published literature.

Table 1: Enzyme Kinetic Parameters for Aripiprazole Metabolism

| Enzyme | Metabolite | K_m_ (µM) | V_max_ (pmol/min/pmol CYP) | Source |

| CYP2D6 | Dehydroaripiprazole | Data not available | Data not available | [3] |

| CYP3A4 | Dehydroaripiprazole | Data not available | Data not available | [3] |

| CYP2D6 | Hydroxy-aripiprazole | Data not available | Data not available | [3] |

| CYP3A4 | Hydroxy-aripiprazole | Data not available | Data not available | [3] |

| CYP3A4 | N-dealkylated metabolites | Data not available | Data not available | [3] |

Table 2: Inhibition Constants (K_i_ and IC_50_) for Inhibitors of Aripiprazole Metabolism

| Enzyme | Inhibitor | K_i_ (µM) | IC_50_ (µM) | Source |

| CYP2D6 | Risperidone | 8.4 ± 2.64 | - | [3] |

| CYP2D6 | 9-Hydroxy-risperidone | 9.3 ± 2.97 | - | [3] |

| CYP2D6 | Propranolol | 48.2 ± 9.16 | - | [3] |

| CYP2D6 | Metoprolol | 13.4 ± 2.80 | - | [3] |

| CYP2D6 | Quinidine | - | ~0.04 | [3] |

| CYP3A4 | Ketoconazole | - | ~0.05 | [3] |

Note: The table is not exhaustive and the inhibitory potential of other compounds should be determined experimentally.[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to study the biotransformation of aripiprazole.

Protocol 1: Aripiprazole Metabolism in Human Liver Microsomes (HLMs)

This protocol is designed to determine the metabolic profile of aripiprazole and identify the major metabolites formed by the mixed CYP enzymes present in HLMs.[3]

Materials:

-

Aripiprazole

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (B52724)

-

Internal standard (e.g., aripiprazole-d8)

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs (final protein concentration typically 0.2-1.0 mg/mL), and aripiprazole at various concentrations (e.g., 1-100 µM).[3]

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[3]

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.[3]

-

Terminate Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an appropriate internal standard.[3]

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.[3]

-

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.[3]

-

LC-MS/MS Analysis: Analyze the samples for the disappearance of aripiprazole and the formation of its metabolites, such as dehydroaripiprazole.

Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes

This protocol is used to determine the specific contribution of individual CYP isoforms (e.g., CYP2D6 and CYP3A4) to the metabolism of aripiprazole.[3]

Materials:

-

Aripiprazole

-

Recombinant human CYP2D6 and CYP3A4 enzymes (co-expressed with NADPH-cytochrome P450 reductase)

-

Control microsomes (without CYP expression)

-

Other materials as listed in Protocol 1

Procedure:

-

Follow the same procedure as in Protocol 1, but replace the HLMs with individual recombinant CYP enzymes or control microsomes.

-

The concentration of the recombinant enzymes should be optimized for each CYP isoform.[3]

-

Compare the rate of metabolite formation in the presence of active recombinant CYP2D6 and CYP3A4 to that in the control microsomes to determine the contribution of each enzyme to the specific metabolic pathway.[3]

Protocol 3: CYP Inhibition Assay (IC_50_ and K_i_ Determination)

This protocol is designed to evaluate the inhibitory potential of aripiprazole on the activity of specific CYP isoforms using known probe substrates.

Materials:

-

Aripiprazole (as the potential inhibitor)

-

Known CYP2D6 substrate (e.g., dextromethorphan) and a known inhibitor (e.g., quinidine) for positive control.

-

Known CYP3A4 substrate (e.g., midazolam) and a known inhibitor (e.g., ketoconazole) for positive control.

-

Human Liver Microsomes or recombinant CYP enzymes.

-

Other materials as listed in Protocol 1.

Procedure:

-

Prepare Incubation Mixtures: Prepare incubation mixtures containing buffer, HLMs or recombinant CYP enzyme, and the specific probe substrate at a concentration close to its K_m_ value.

-

Add Inhibitor: Add varying concentrations of aripiprazole (or the positive control inhibitor) to the incubation mixtures. A vehicle control (without inhibitor) should also be included.

-

Pre-incubation: Pre-incubate the mixtures for a short period at 37°C.

-

Initiate Reaction: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.

-

Sample Processing and Analysis: Process the samples as described in Protocol 1 and analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Data Analysis: Determine the IC_50_ value by plotting the percentage of inhibition versus the logarithm of the aripiprazole concentration. The K_i_ value can be determined using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff plots) by performing the experiment with multiple substrate concentrations.

Visualizations

Aripiprazole Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of aripiprazole.

Aripiprazole Metabolic Pathways

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines a typical experimental workflow for an in vitro study of aripiprazole biotransformation using human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

Conclusion

The in vitro biotransformation of aripiprazole is a complex process primarily mediated by CYP2D6 and CYP3A4, leading to the formation of an active metabolite, dehydroaripiprazole, and other hydroxylated and N-dealkylated products. The methodologies outlined in this guide provide a robust framework for researchers to investigate the metabolism of aripiprazole and other xenobiotics. A thorough understanding of these in vitro processes is fundamental for the rational development of new drugs, the prediction of clinical pharmacokinetics, and the personalization of pharmacotherapy to optimize patient outcomes. Further research is warranted to fully elucidate the enzyme kinetics of all metabolic pathways and the inhibitory potential of aripiprazole and its metabolites on a broader range of CYP enzymes.

References

- 1. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: Exploratory Analysis of Novel Aripiprazole Metabolites in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aripiprazole (B633) is an atypical antipsychotic agent widely used in the treatment of various psychiatric disorders. Its complex metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, results in the formation of several metabolites. While dehydro-aripiprazole is the major active metabolite, a thorough understanding of the complete metabolic profile, including novel and minor metabolites, is crucial for comprehensive safety and efficacy assessments in drug development. This guide provides a technical overview of the methodologies employed in the exploratory analysis of novel aripiprazole metabolites in human plasma, with a focus on data presentation, experimental protocols, and workflow visualization.

Quantitative Analysis of Aripiprazole and its Metabolites

Quantitative bioanalysis is essential for pharmacokinetic and toxicokinetic studies. Below is a summary of typical quantitative data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of aripiprazole and its key metabolites in plasma.

Table 1: Exemplary Quantitative LC-MS/MS Method Parameters for Aripiprazole and Metabolites

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

|---|---|---|---|---|

| Aripiprazole | 0.1 | 100 | < 15% | ± 15% |

| Dehydro-aripiprazole | 0.1 | 100 | < 15% | ± 15% |

| Aripiprazole N-oxide | 0.5 | 50 | < 15% | ± 15% |

| OPC-3373 | 0.5 | 50 | < 15% | ± 15% |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias.

Experimental Protocols

A robust and reliable analytical method is fundamental for the exploratory analysis of novel metabolites. The following sections detail a typical experimental protocol for the extraction and quantification of aripiprazole and its metabolites from plasma samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly used technique for the purification and concentration of analytes from complex biological matrices like plasma.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Loading: To 0.5 mL of plasma sample, add an internal standard and 0.5 mL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analytes with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the detection and quantification of drug metabolites.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Aripiprazole: m/z 448.2 → 285.2

-

Dehydro-aripiprazole: m/z 446.2 → 285.2

-

Internal Standard (e.g., Aripiprazole-d8): m/z 456.2 → 293.2

-

-

Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

-

Visualizations

Aripiprazole Metabolic Pathway

The metabolic fate of aripiprazole is complex, involving multiple enzymatic reactions. The following diagram illustrates the major metabolic pathways.

Caption: Major metabolic pathways of aripiprazole.

Experimental Workflow for Metabolite Analysis

The following diagram outlines the typical workflow for the exploratory analysis of aripiprazole metabolites in plasma.

Aripiprazole's Metabolic Journey: An In-depth Technical Guide to Metabolite Formation and Elimination Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic processes involved in the formation and elimination of aripiprazole (B633) metabolites. Aripiprazole, an atypical antipsychotic, undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6, leading to the formation of its major active metabolite, dehydro-aripiprazole, and other minor metabolites. Understanding the kinetics of these processes is crucial for optimizing therapeutic strategies and predicting potential drug-drug interactions.

Aripiprazole Metabolism: A Multi-Pathway Process

Aripiprazole is metabolized in the liver through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][2]

-

Dehydrogenation: This is a major pathway leading to the formation of dehydro-aripiprazole (OPC-14857), the principal active metabolite. Both CYP3A4 and CYP2D6 are responsible for this reaction.[2][3] Dehydro-aripiprazole exhibits a similar pharmacological profile to the parent drug and contributes significantly to the overall therapeutic effect, representing approximately 40% of the aripiprazole exposure in plasma at steady state.[4][5]

-

Hydroxylation: This process is also mediated by CYP2D6 and results in the formation of various hydroxylated metabolites.

-

N-dealkylation: Catalyzed by CYP3A4, this pathway leads to the formation of other metabolites, including an inactive metabolite OPC-1451.[6]

Genetic polymorphisms, particularly in the CYP2D6 gene, can significantly impact aripiprazole metabolism, leading to variations in plasma concentrations and clinical outcomes.[3] Individuals who are poor metabolizers of CYP2D6 may have significantly higher exposure to aripiprazole.[7]

Pharmacokinetic Profile of Aripiprazole and Dehydro-aripiprazole

The pharmacokinetic properties of aripiprazole and its active metabolite, dehydro-aripiprazole, are characterized by long elimination half-lives, contributing to the need for once-daily dosing.

| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference |

| Mean Elimination Half-life (t½) | ~75 hours | ~94 hours | [1][8] |

| Time to Peak Plasma Concentration (Tmax) | 3 to 5 hours | - | [8] |

| Oral Bioavailability | 87% | - | [4] |

| Volume of Distribution (Vd) | 4.9 L/kg | - | [8] |

| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | [8] |

| Contribution to Active Moiety at Steady State | ~60% | ~40% | [4][9] |

Table 1: Summary of key pharmacokinetic parameters for aripiprazole and dehydro-aripiprazole in humans.

| Population | Apparent Clearance (CL/F) of Aripiprazole (L/h) | Apparent Volume of Distribution (V/F) of Aripiprazole (L) | Elimination Half-life of Aripiprazole (h) | Elimination Half-life of Dehydro-aripiprazole (h) | Reference |

| Psychiatric Patients | 2.37 | 192 | 56.2 | 83.4 | [4] |

Table 2: Population pharmacokinetic parameter estimates of aripiprazole and dehydro-aripiprazole in psychiatric patients.

Visualizing the Metabolic and Signaling Pathways

To illustrate the complex processes of aripiprazole metabolism and its mechanism of action, the following diagrams are provided.

Aripiprazole's therapeutic effects are mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors. Its partial agonism at the D2 receptor and its effects on 5-HT1A and 5-HT2A receptors are key to its mechanism of action.[10][11]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Aripiprazole using Human Liver Microsomes

Objective: To determine the metabolic profile of aripiprazole and identify the major metabolites formed by human liver microsomes (HLM).

Materials:

-

Aripiprazole

-

Pooled Human Liver Microsomes (HLM)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., aripiprazole-d8)

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM (final protein concentration typically 0.2-1.0 mg/mL), and aripiprazole at various concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.[3]

-

Terminate Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[3]

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples for the disappearance of aripiprazole and the formation of its metabolites, such as dehydro-aripiprazole.

Protocol 2: Quantification of Aripiprazole and Dehydro-aripiprazole in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentrations of aripiprazole and its active metabolite, dehydro-aripiprazole, in human plasma samples.

Materials:

-

Human plasma samples

-

Aripiprazole and dehydro-aripiprazole analytical standards

-

Internal standard (e.g., aripiprazole-d8)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Extraction solvent (e.g., methyl tert-butyl ether)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

-

Add 1 mL of extraction solvent, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[12]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.[13]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for aripiprazole, dehydro-aripiprazole, and the internal standard. For aripiprazole, a common transition is m/z 448.1 → 285.2, and for dehydro-aripiprazole, it is m/z 446.0 → 285.2.[4]

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentrations of aripiprazole and dehydro-aripiprazole in the plasma samples by interpolation from the calibration curves.

-

Conclusion

The metabolism of aripiprazole is a complex process involving multiple enzymatic pathways, leading to the formation of an active metabolite that significantly contributes to its therapeutic effect. The long half-lives of both the parent drug and dehydro-aripiprazole are key pharmacokinetic features. A thorough understanding of these metabolic and kinetic properties, facilitated by robust in vitro and in vivo experimental methodologies, is essential for the continued development and optimization of treatments involving aripiprazole and for ensuring patient safety and efficacy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic Modeling and Exposure‐Response Analysis for Aripiprazole Once Monthly in Subjects With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. benchchem.com [benchchem.com]

- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Modeling of Aripiprazole and its Active Metabolite, Dehydro-aripiprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and modeling of aripiprazole (B633), an atypical antipsychotic, and its principal active metabolite, dehydro-aripiprazole. This document is intended to serve as a resource for professionals in the fields of pharmacology, clinical research, and drug development.

Aripiprazole's unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors, has made it a widely prescribed medication for a range of psychiatric disorders.[1][2] Understanding its pharmacokinetic behavior is crucial for optimizing dosing strategies, minimizing adverse effects, and personalizing treatment. Dehydro-aripiprazole is a significant contributor to the overall therapeutic effect, exhibiting a similar affinity for D2 receptors as the parent drug and accounting for approximately 40% of the total drug exposure in plasma at a steady state.[1][3][4]

Pharmacokinetic Profile

The pharmacokinetic characteristics of aripiprazole and dehydro-aripiprazole have been extensively studied, revealing a complex interplay of absorption, distribution, metabolism, and elimination. Population pharmacokinetic (PopPK) models have been instrumental in elucidating the sources of variability in drug exposure among patients.[5][6]

Absorption

Following oral administration, aripiprazole is well absorbed, with an absolute oral bioavailability of 87%.[3][4] Peak plasma concentrations are typically reached within 3 to 5 hours.[3][4][7] The administration of aripiprazole with or without food does not significantly impact its absorption.[8]

Distribution

Both aripiprazole and dehydro-aripiprazole are extensively distributed throughout the body, as indicated by a large steady-state volume of distribution for aripiprazole of 404 L (4.9 L/kg).[3][4] This suggests significant penetration into extravascular tissues. Furthermore, both compounds are highly bound to serum proteins (>99%), primarily albumin.[3][4][7]

Metabolism and Elimination

The elimination of aripiprazole is predominantly through hepatic metabolism, with less than 1% of the unchanged drug excreted in the urine.[3] The two primary cytochrome P450 (CYP) isoenzymes responsible for its metabolism are CYP2D6 and CYP3A4.[1][4][9][10] These enzymes mediate the dehydrogenation and hydroxylation of aripiprazole, leading to the formation of dehydro-aripiprazole and other metabolites.[4][9] N-dealkylation is another metabolic pathway, catalyzed by CYP3A4.[4][9]

Dehydro-aripiprazole itself is also metabolized by CYP2D6 and CYP3A4.[10] The mean elimination half-life is approximately 75 hours for aripiprazole and a longer 94 hours for dehydro-aripiprazole.[4][7][10] Due to these long half-lives, steady-state concentrations for both the parent drug and its active metabolite are typically achieved within 14 days of initiating consistent dosing.[4][10]

Genetic polymorphisms in the CYP2D6 gene can significantly impact the pharmacokinetics of aripiprazole.[11] Individuals who are CYP2D6 poor metabolizers (PMs) may have substantially higher plasma concentrations of aripiprazole compared to extensive metabolizers (EMs).[12]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for aripiprazole and dehydro-aripiprazole based on data from various studies.

Table 1: Key Pharmacokinetic Parameters of Aripiprazole and Dehydro-aripiprazole

| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference(s) |

| Half-life (t½) | ~75 hours | ~94 hours | [4][7][10] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | Dependent on aripiprazole metabolism | [3][4][7] |

| Absolute Oral Bioavailability | 87% | N/A | [3][4] |

| Volume of Distribution (Vd) | 404 L (4.9 L/kg) | N/A | [3][4] |

| Protein Binding | >99% | >99% | [3][4][7] |

| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 | [1][4][9][10] |

Table 2: Population Pharmacokinetic Model Parameters for Aripiprazole

| Parameter | Typical Value | Inter-individual Variability (CV%) | Reference(s) |

| Apparent Clearance (CL/F) | 2.37 L/h | 37.8% (unexplained) | [1] |

| Apparent Volume of Distribution (V/F) | 192 L | <40% | [1][11] |

| Absorption Rate Constant (ka) | 1.06 h⁻¹ (fixed) | N/A | [1][11] |

Note: These values are from a specific population pharmacokinetic study and may vary depending on the patient population and modeling methodology.

Experimental Protocols